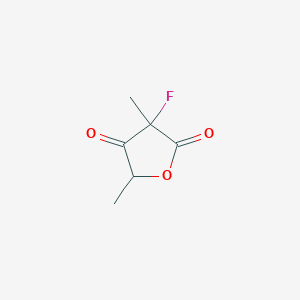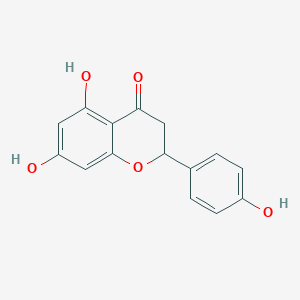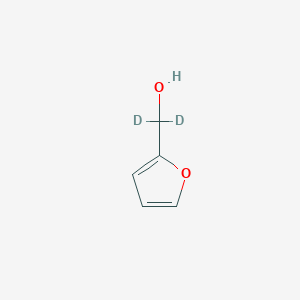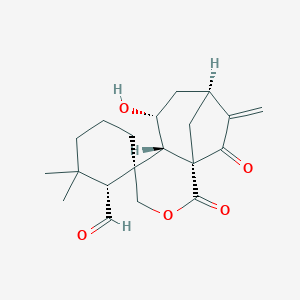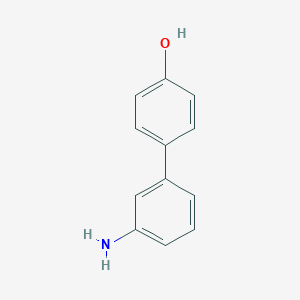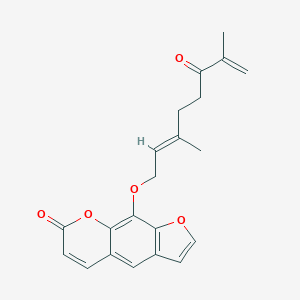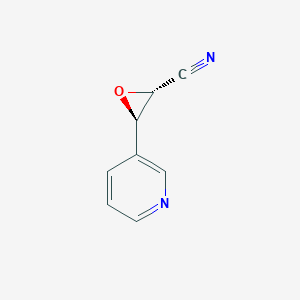
(2R,3S)-3-pyridin-3-yloxirane-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S)-3-pyridin-3-yloxirane-2-carbonitrile, commonly known as PYC, is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. PYC is a chiral molecule with two stereocenters and is widely used in the synthesis of various drugs and biologically active molecules.
Mecanismo De Acción
The mechanism of action of PYC is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and signaling pathways. PYC has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Efectos Bioquímicos Y Fisiológicos
PYC has been found to exhibit a wide range of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, which are key factors in the development of many chronic diseases. PYC has also been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. Additionally, PYC has been found to have a neuroprotective effect and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PYC has several advantages as a research tool, including its high purity and stability. It is also relatively easy to synthesize, making it readily available for use in laboratory experiments. However, one limitation of using PYC in lab experiments is that it can be toxic at high concentrations, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of PYC. One area of research is the development of PYC-based drugs for the treatment of neurodegenerative diseases. Another area of research is the study of PYC's potential as an anticancer agent. Additionally, the study of PYC's mechanism of action and its effects on various signaling pathways could lead to the development of new therapeutic targets for the treatment of various diseases.
Métodos De Síntesis
The synthesis of PYC can be achieved through various methods, including the reaction of pyridine with epichlorohydrin and sodium cyanide. The reaction takes place in the presence of a strong base and results in the formation of PYC as a white solid. Another method involves the reaction of pyridine with epichlorohydrin and potassium cyanide in the presence of a phase transfer catalyst. This method has been found to be more efficient and yields higher purity of PYC.
Aplicaciones Científicas De Investigación
PYC has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. PYC has also been found to have a neuroprotective effect and is being studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
110038-42-1 |
|---|---|
Nombre del producto |
(2R,3S)-3-pyridin-3-yloxirane-2-carbonitrile |
Fórmula molecular |
C8H6N2O |
Peso molecular |
146.15 g/mol |
Nombre IUPAC |
(2R,3R)-3-pyridin-3-yloxirane-2-carbonitrile |
InChI |
InChI=1S/C8H6N2O/c9-4-7-8(11-7)6-2-1-3-10-5-6/h1-3,5,7-8H/t7-,8-/m1/s1 |
Clave InChI |
FBDWXBCIBFZIIV-SFYZADRCSA-N |
SMILES isomérico |
C1=CC(=CN=C1)[C@H]2[C@H](O2)C#N |
SMILES |
C1=CC(=CN=C1)C2C(O2)C#N |
SMILES canónico |
C1=CC(=CN=C1)C2C(O2)C#N |
Sinónimos |
Oxiranecarbonitrile, 3-(3-pyridinyl)-, (2R,3S)-rel- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(Triethoxysilyl)propyl]hydrazine-1-carboxamide](/img/structure/B18096.png)
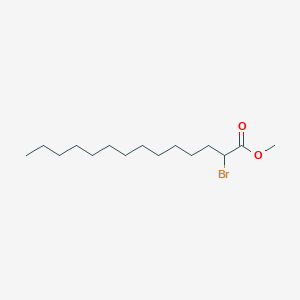
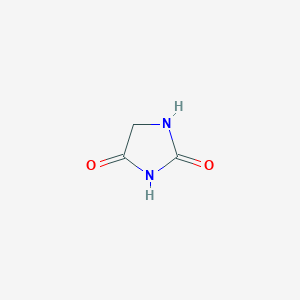

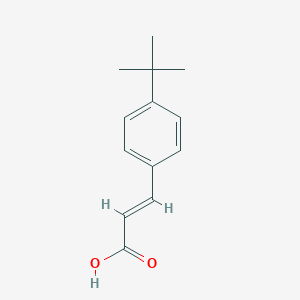
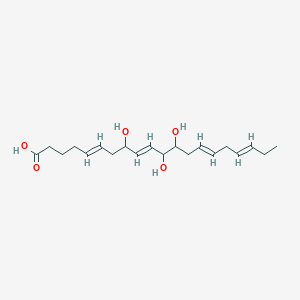
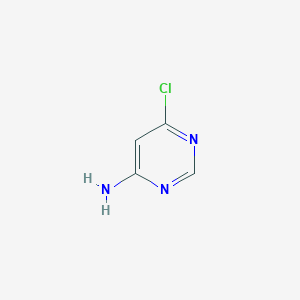
![[(2R,3R,4R,5R)-3,4-Diacetyloxy-5-(4-cyano-5-iodoimidazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B18121.png)
